molecular formula C25H22N6O3 B042629 N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine CAS No. 212322-77-5

N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine

Cat. No.: B042629
CAS No.: 212322-77-5
M. Wt: 454.5 g/mol
InChI Key: RTTVEDNJNQCLFS-UHFFFAOYSA-N
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Description

N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine (CAS: 212322-77-5) is a benzimidazole-based small molecule with a molecular formula of C25H22N6O3 and a molecular weight of 454.49 g/mol . Its structure features:

  • A 1-methylbenzimidazole core substituted at position 2 with a [(4-cyanophenyl)amino]methyl group.
  • A pyridinyl-β-alanine moiety linked via a carbonyl group at position 5 of the benzimidazole.
  • A 4-cyanophenyl group, which introduces strong electron-withdrawing properties.

This compound is identified as a key intermediate or impurity in the synthesis of dabigatran, a direct thrombin inhibitor used as an anticoagulant . Its structural complexity necessitates precise crystallographic analysis, often facilitated by software suites like SHELXL for refinement and SHELXS/SHELXD for structure solution .

Properties

IUPAC Name

3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-30-21-10-7-18(25(34)31(13-11-24(32)33)22-4-2-3-12-27-22)14-20(21)29-23(30)16-28-19-8-5-17(15-26)6-9-19/h2-10,12,14,28H,11,13,16H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTVEDNJNQCLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine, commonly referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N6O3C_{27}H_{26}N_{6}O_{3}, with a molecular weight of 482.5 g/mol. The compound features a complex structure that includes a benzimidazole core, a cyanophenyl group, and a pyridinyl substituent.

PropertyValue
Molecular FormulaC27H26N6O3
Molecular Weight482.5 g/mol
SolubilitySoluble in DMSO, Acetone
CAS Number211915-84-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may interact with certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound demonstrates several pharmacological effects:

  • Antitumor Activity : Various studies have indicated that this compound possesses antitumor properties. For instance, it has been tested against different cancer cell lines, showing significant cytotoxic effects.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.

Antitumor Studies

In a study evaluating the compound's efficacy against breast cancer cell lines, it was found that treatment led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Anti-inflammatory Studies

Another study focused on the anti-inflammatory potential of the compound. It was observed that administration significantly reduced levels of pro-inflammatory cytokines in an animal model of arthritis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Benzimidazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. Studies have shown that the introduction of substituents like the 4-cyanophenyl group enhances the cytotoxic activity against various cancer cell lines .

2. Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for antimicrobial activity. The presence of the pyridine moiety in this compound may contribute to its effectiveness against bacterial strains. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics .

3. Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor. For instance, it may inhibit certain proteases or kinases involved in cancer progression or microbial resistance mechanisms. This aspect is crucial for designing targeted therapies that minimize side effects compared to traditional chemotherapeutics .

Biochemical Applications

1. Proteomics Research
Due to its unique structure, N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine is utilized in proteomics for studying protein interactions and modifications. Its ability to bind selectively to specific proteins makes it a valuable tool in understanding cellular mechanisms and disease pathways .

2. Drug Development
The compound serves as a scaffold for drug development, particularly in creating derivatives with enhanced biological activity or reduced toxicity profiles. Its structural features allow for modifications that can optimize pharmacokinetic properties, making it suitable for further development into therapeutic agents .

Material Science Applications

1. Organic Electronics
The unique electronic properties of benzimidazole derivatives have led to investigations into their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into electronic materials can enhance charge transport characteristics and stability .

2. Coatings and Polymers
Research is ongoing into the use of this compound in coatings and polymers due to its potential for improving durability and resistance to environmental degradation .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant inhibition of cell growth in breast and lung cancer cell lines
Antimicrobial EfficacyShowed promising results against Gram-positive bacteria
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Implications

The compound exhibits structural similarities to several derivatives, differing primarily in substituents and salt forms. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Target Compound (212322-77-5) C25H22N6O3 454.49 4-cyanophenyl, free β-alanine carboxylic acid Dabigatran impurity; potential thrombin-binding via cyano group
Ethyl ester analog (211915-84-3) C27H26N6O3 482.53 Ethyl ester at β-alanine carboxylate Enhanced lipophilicity; likely prodrug form for improved bioavailability
Hydrochloride salt (e.g., ACI-INT-1662) C25H22N6O3·HCl ~490.95 Hydrochloride salt of free acid Improved water solubility; common formulation choice for ionic APIs
Methanesulfonate analog C33H38N8O7S 690.78 Methanesulfonate counterion; hexyloxycarbonyl hydrazono group on phenyl ring Enhanced solubility; potential for altered target binding due to sulfonate group
Carbamimidoyl analog (ACI-INT-1662) C25H24N7O3 470.50 4-(aminoiminomethyl)phenyl substituent Increased hydrogen-bonding capacity; may enhance thrombin affinity vs. cyano group
(i) Electron-Withdrawing vs. Hydrogen-Bonding Groups
  • In contrast, the 4-carbamimidoylphenyl analog (CAS: 1466608-48-9) introduces a hydrogen-bond donor (NH2), which may improve binding affinity but reduce metabolic stability .
(ii) Salt Forms and Bioavailability
  • The hydrochloride salt (e.g., CAS: 1421372-67-9) increases aqueous solubility, critical for parenteral formulations, while the ethyl ester (211915-84-3) serves as a prodrug, enhancing oral absorption .

Activity Comparison Based on Structural Data

Table 2: Functional Group Impact on Activity (Inferred)
Substituent Electronic Effect Potential Pharmacological Impact
4-Cyanophenyl Strong electron-withdrawing Enhanced thrombin binding via dipole interactions
4-Carbamimidoylphenyl Hydrogen-bond donor Improved affinity but possible metabolic instability
Ethyl ester Lipophilic Prodrug activation required; delayed onset of action
Methanesulfonate Ionic, polar Rapid dissolution but limited membrane permeability

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is constructed via cyclocondensation of 4-cyanobenzaldehyde with 1,2-phenylenediamine. In ethanol under reflux, these precursors undergo dehydrogenative coupling to form 2-(4-cyanophenyl)-1H-benzimidazole (1 ). Infrared (IR) spectroscopy confirms the presence of the cyano group (ν = 2370 cm⁻¹) and imidazole C=N stretches (ν = 1610 cm⁻¹). Proton nuclear magnetic resonance (¹H NMR) reveals aromatic protons at δ 8.13 (d, J = 17.52 Hz) and δ 7.79 (d, J = 17.6 Hz), consistent with the para-substituted cyanophenyl group.

N-Methylation and Aminomethylation

Subsequent N-methylation of 1 using methyl iodide or dimethyl sulfate in alkaline media introduces the 1-methyl group, yielding 1-methyl-2-(4-cyanophenyl)-1H-benzimidazole (2 ). Aminomethylation involves reacting 2 with formaldehyde and 4-cyanoaniline in acetic acid, forming the key intermediate 1-methyl-2-[(4-cyanophenylamino)methyl]-1H-benzimidazole (3 ). This step proceeds via Mannich reaction mechanics, with the amine acting as the nucleophile attacking the electrophilic methylene carbon.

Carbamoylation with β-Alanine Derivative

The final step couples 3 with N-(pyridin-2-yl)-β-alanine ethyl ester under carbodiimide-mediated conditions. Ethyl chloroformate or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) facilitates the formation of the amide bond between the benzimidazole carbonyl and β-alanine’s amino group. Deprotection of the ethyl ester using ethanolic HCl (36% w/w) at 40–41°C for 6 hours yields the target carboxylic acid. Neutralization with ammonia gas (pH ≥ 8) precipitates the product, which is purified via crystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and regioselectivity:

StepSolventBaseTemperatureYield (%)Reference
Benzimidazole formationEthanolNoneReflux85
N-MethylationTHFK₂CO₃60°C78
AminomethylationAcetic acid-80°C92
CarbamoylationDCMEDC, DMAPRT68

Dimethylaminopyridine (DMAP) enhances acylation efficiency by activating the carbonyl intermediate. Substituting dichloromethane (DCM) with tetrahydrofuran (THF) reduces side-product formation during carbamoylation.

Catalytic and Stoichiometric Considerations

Excess 4-cyanoaniline (1.2 equiv) in the aminomethylation step ensures complete conversion of the benzimidazole intermediate. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) accelerate the cyclocondensation by facilitating imine formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Critical spectroscopic signatures for the target compound include:

  • IR (KBr): ν = 3440 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N aromatic).

  • ¹H NMR (D₂O): δ 8.40 (d, J = 8.8 Hz, pyridinyl-H), δ 7.89 (m, benzimidazole-H), δ 4.20 (t, β-alanine CH₂).

  • ¹³C NMR: δ 168.5 (carboxylic acid C=O), δ 152.3 (benzimidazole C-2), δ 119.7 (C≡N).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods employ a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to achieve ≥98.5% purity. Retention times for the target compound and common impurities (e.g., unreacted β-alanine ester) are 12.3 min and 9.8 min, respectively.

Scale-Up and Industrial Synthesis

Pilot-Scale Production

A 2.07 mol-scale process uses ethanolic HCl (5.0 L) and ammonium carbonate (0.75 kg) for ester hydrolysis and neutralization. Post-reaction, the crude product is dissolved in ethanol (15.0 L) and cooled to 0–5°C to enhance crystallization. Filtration and washing with cold ethanol yield 1.4 kg (72% yield) of the title compound.

Applications and Derivatives

As a Dabigatran precursor, this compound’s amidine derivatives exhibit potent thrombin inhibition (IC₅₀ = 4.2 nM). Structural analogs with modified pyridinyl or benzimidazole substituents are under investigation for improved pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine?

  • Methodology : The synthesis typically involves multi-step protocols:

Core benzimidazole formation : Condensation of 4-cyanophenylamine with a substituted benzimidazole precursor, followed by methylation at the N1 position .

Carboxylation : Introduction of the carbonyl group at the 5-position of the benzimidazole core via coupling reagents like HATU or EDC .

Beta-alanine linkage : Amide bond formation between the carboxylated benzimidazole and N-2-pyridinyl-beta-alanine, often using activating agents (e.g., DCC or HOBt) in anhydrous conditions .

  • Characterization : Confirm each step via LC-MS for intermediate purity and final compound validation .

Q. How is the compound structurally validated, and what analytical techniques are prioritized?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone integrity (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) .
  • FT-IR : Detection of key functional groups (amide C=O stretch ~1650–1700 cm1^{-1}, cyano C≡N ~2220 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass .
    • Best practice : Cross-reference spectral data with structurally analogous benzimidazole derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzimidazole-carboxamide intermediate?

  • Critical factors :

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in heterocyclic systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
    • Troubleshooting : Low yields (<50%) may require purification via preparative HPLC or silica gel chromatography .

Q. What strategies address contradictory spectral data during characterization?

  • Case example : If NMR shows unexpected peaks, consider:

Tautomeric equilibria : Benzimidazole derivatives may exhibit prototropic shifts; analyze in multiple solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .

Dynamic NMR : Variable-temperature NMR to resolve overlapping signals from rotational isomers .

Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. How can derivatization improve the compound’s physicochemical properties for in vitro studies?

  • Approaches :

  • Esterification : Ethyl ester derivatives (e.g., ACI-INT-1662) enhance membrane permeability by masking carboxylic acid groups .
  • Salt formation : Methanesulfonate salts improve aqueous solubility (e.g., 1466608-48-9) .
    • Validation : Assess logP (via HPLC) and solubility (shake-flask method) pre- and post-derivatization .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Framework :

Purity verification : Re-analyze compound batches via HPLC (>95% purity threshold) .

Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate readouts .

Meta-analysis : Compare results with structurally related compounds (e.g., pyridinyl-benzimidazole analogs) to identify SAR trends .

Experimental Design Considerations

Q. What in silico tools are recommended for pre-synthetic feasibility analysis?

  • Tools :

  • Retrosynthesis planning : Use Synthia or Reaxys to identify viable routes .
  • Density functional theory (DFT) : Predict reaction energetics and transition states (software: Gaussian) .
    • Application : Simulate coupling reactions (e.g., amide bond formation) to optimize reagent stoichiometry .

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